Cas no 6921-28-4 (Dipropargylamine)

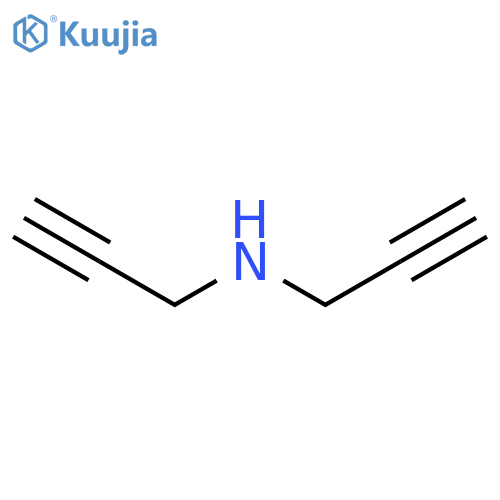

Dipropargylamine structure

商品名:Dipropargylamine

Dipropargylamine 化学的及び物理的性質

名前と識別子

-

- 2-Propyn-1-amine,N-2-propyn-1-yl-

- Dipropargylamine

- C6H7N

- N-(2-PROPYNYL)-2-PROPYN-1-AMINE

- N-prop-2-ynylprop-2-yn-1-amine

- 2-Propyn-1-amine,N-2-propynyl

- 4-azahepta-1,6-diyne

- DI-2-PROPYNYLAMINE

- diporpargylamine

- etc

- headers

- medialib

- N,N-dipropargylamine

- N-2-Propynyl-2-propyn-1-amine

- newsa

- N,N-Di(prop-2-ynyl)amine

- N-(2-Propyn-1-yl)-2-propyn-1-amine

- NSC 80652

- Di(2-propynyl)amine

- FS001811

- 2-Propyn-1-amine, N-2-propynyl-

- TST5UMI4J4

- N,N-di(2-propynyl)amine

- RGSODMOUXWISAG-UHFFFAOYSA-N

- diprop-2-ynylamine

- NSC80652

- Di-prop-2-ynyl-amine

- Dipropargylamine, 97%

- bis(prop-2-yn-1-yl)amine

- (HC.$.CCH2)2NH

- AKOS009080132

- NS00036811

- BP-22838

- N-prop-2-ynyl-2-propyn-1-amine

- EN300-147515

- NSC-80652

- MFCD00008574

- AMY864

- 2-Propyn-1-amine, N-2-propyn-1-yl-

- UNII-TST5UMI4J4

- N-(2-Propynyl)-2-propyn-1-amine #

- 6921-28-4

- Dipropargylamine<img src='/etc/medialib/sigma-aldrich/headers/newsa/new.Par.0001.Image.png' alt='New' />

- AB7102

- DI(PROP-2-YNYL)AMINE

- EINECS 230-036-4

- D4685

- 4-04-00-01137 (Beilstein Handbook Reference)

- N-2-PROPYN-1-YL-2-PROPYN-1-AMINE

- A836392

- DTXSID70219243

- BRN 1735854

- FT-0601982

- 2-Propyn-1-amine, N-2-propynyl-(9CI)

- DTXCID90141734

- DB-101666

- prop-2-yne, 1-prop-2-ynylamino-

-

- MDL: MFCD00008574

- インチ: 1S/C6H7N/c1-3-5-7-6-4-2/h1-2,7H,5-6H2

- InChIKey: RGSODMOUXWISAG-UHFFFAOYSA-N

- ほほえんだ: N([H])(C([H])([H])C#C[H])C([H])([H])C#C[H]

- BRN: 1735854

計算された属性

- せいみつぶんしりょう: 93.05780

- どういたいしつりょう: 93.057849228g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 7

- 回転可能化学結合数: 2

- 複雑さ: 102

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12

- 疎水性パラメータ計算基準値(XlogP): 0

じっけんとくせい

- 密度みつど: 0.900 g/mL at 25 °C

- ふってん: 65°C/11mmHg(lit.)

- フラッシュポイント: 華氏温度:114.8°f

摂氏度:46°c - 屈折率: n20/D 1.477

- PSA: 12.03000

- LogP: 0.23330

Dipropargylamine セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Danger

- 危害声明: H226-H314

- 警告文: P210-P233-P240-P241+P242+P243-P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P370+P378-P403+P235-P405-P501

- 危険物輸送番号:UN 2734

- WGKドイツ:3

- 危険カテゴリコード: 10-34

- セキュリティの説明: 26-36/37/39-45

- RTECS番号:JM4551300

-

危険物標識:

- 包装等級:II

- 危険レベル:8

- 包装グループ:II

Dipropargylamine 税関データ

- 税関コード:2921199090

- 税関データ:

中国税関コード:

2921199090概要:

2921199090他の無環モノアミン及びその誘導体及び塩。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2921199090他の無環モノアミン及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

Dipropargylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-147515-10.0g |

bis(prop-2-yn-1-yl)amine |

6921-28-4 | 10g |

$449.0 | 2023-06-08 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R027857-1g |

Dipropargylamine |

6921-28-4 | 97% | 1g |

¥1022 | 2024-05-22 | |

| eNovation Chemicals LLC | Y1291056-5g |

Dipropargylamine |

6921-28-4 | 97% | 5g |

$110 | 2024-06-07 | |

| Chemenu | CM343216-10g |

Di-2-propynylamine |

6921-28-4 | 95%+ | 10g |

$858 | 2024-07-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1270132-1g |

Di(prop-2-yn-1-yl)amine |

6921-28-4 | 97% | 1g |

¥128 | 2023-04-13 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-358121-1g |

Dipropargylamine, |

6921-28-4 | 1g |

¥2933.00 | 2023-09-05 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D857159-1g |

Dipropargylamine |

6921-28-4 | 98% | 1g |

918.00 | 2021-05-17 | |

| eNovation Chemicals LLC | D619711-1g |

DIPROPARGYLAMINE |

6921-28-4 | 97% | 1g |

$200 | 2024-06-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1270132-250mg |

Di(prop-2-yn-1-yl)amine |

6921-28-4 | 97% | 250mg |

¥60 | 2023-04-13 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D4685-1ML |

Dipropargylamine |

6921-28-4 | >97.0%(T) | 1ml |

¥635.00 | 2024-04-16 |

Dipropargylamine 関連文献

-

Diego Nú?ez-Villanueva,Michael A. Jinks,Jorge Gómez Magenti,Christopher A. Hunter Chem. Commun. 2018 54 10874

-

Fen Xu,Xiao-Ju Si,Xiao-Ning Wang,Hao-Dong Kou,Di-Ming Chen,Chun-Sen Liu,Miao Du RSC Adv. 2018 8 4895

-

3. Index pages

-

P. Prieto,A. de la Hoz,A. Díaz-Ortiz,A. M. Rodríguez Chem. Soc. Rev. 2017 46 431

-

Leif A. K?rte,Sebastian Blomeyer,Shari Heidemeyer,Jan Hendrick Nissen,Andreas Mix,Beate Neumann,Hans-Georg Stammler,Norbert W. Mitzel Dalton Trans. 2016 45 17319

6921-28-4 (Dipropargylamine) 関連製品

- 35161-71-8(N-Methylpropargylamine)

- 53146-06-8(2-Butyn-1-amine,N-2-butyn-1-yl-)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

推奨される供給者

Amadis Chemical Company Limited

(CAS:6921-28-4)Dipropargylamine

清らかである:99%

はかる:25g

価格 ($):414.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:6921-28-4)二丙炔基胺

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ